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molecular formula C11H11Cl2N B2891151 (7-Chloronaphthalen-1-yl)methanamine hydrochloride CAS No. 1093651-77-4

(7-Chloronaphthalen-1-yl)methanamine hydrochloride

Cat. No. B2891151
M. Wt: 228.12
InChI Key: MKPNYNYORSDRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309596B2

Procedure details

1.24 g of Triphenylphosphine and 410 μl of H2O are added to 998 mg of 1-azidomethyl-7-chloro-naphthalene in 20 ml of THF. The mixture obtained is stirred at 50° for 5 hours and solvent is evaporated. The residue obtained is acidified with aq. 1N HCl solution and extracted with EtOAc. The aq. phase obtained is basified with aq. 10% NaHCO3 solution and extracted with EtOAc. The organic phase obtained is dried and solvent is evaporated. The title compound is obtained as the free amine compound and converted to the hydrochloride salt by addition of 4M HCl solution in dioxane. Solvent is evaporated and the residue obtained is stirred with ether, the mixture obtained is filtered and the filtrate obtained is dried to yield the title compound.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
1-azidomethyl-7-chloro-naphthalene
Quantity
998 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
410 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([CH2:23][C:24]1[C:33]2[C:28](=[CH:29][CH:30]=[C:31]([Cl:34])[CH:32]=2)[CH:27]=[CH:26][CH:25]=1)=[N+]=[N-].Cl.C([O-])(O)=O.[Na+]>C1COCC1.O>[ClH:34].[Cl:34][C:31]1[CH:32]=[C:33]2[C:28]([CH:27]=[CH:26][CH:25]=[C:24]2[CH2:23][NH2:20])=[CH:29][CH:30]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
1-azidomethyl-7-chloro-naphthalene
Quantity
998 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=CC2=CC=C(C=C12)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
410 μL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 50° for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The aq. phase obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
solvent is evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.ClC1=CC=C2C=CC=C(C2=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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